6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the mid-1990s and has since been used extensively in scientific research to study the pharmacology and physiology of the endocannabinoid system.
Mechanism of Action
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the CB1 receptor by 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione results in a cascade of intracellular signaling events, which ultimately leads to the modulation of various physiological processes.
Biochemical and Physiological Effects
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain perception, appetite regulation, and mood. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has also been shown to have neuroprotective effects, and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is also relatively stable and can be easily synthesized in large quantities.
However, there are also several limitations to the use of 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione in lab experiments. It is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a potent psychoactive compound, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research involving 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione. One potential area of research is the development of novel therapeutics based on the pharmacology of the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione may also be used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and mood. Additionally, 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione may be used to study the neuroprotective effects of cannabinoids, and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Synthesis Methods
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is synthesized from a precursor molecule, which is then subjected to a series of chemical reactions to produce the final product. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been used extensively in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, which is a key component of the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and mood.
properties
IUPAC Name |
6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-8-7-18-10-11(17(2)14(21)16-12(10)20)15-13(18)19(8)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGPBHPPGCVFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one |
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